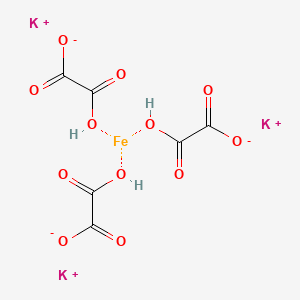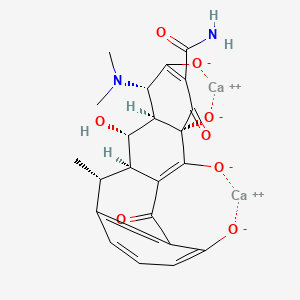
Tripotassium;2-hydroxy-2-oxoacetate;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trioxalatoferrate(III) can be synthesized by reacting ferric chloride with potassium oxalate in an aqueous solution. The reaction typically involves the following steps:
- Dissolve ferric chloride in water.
- Add potassium oxalate to the solution.
- Stir the mixture until the reaction is complete.
- Filter the resulting solution to obtain the crystalline product .
Industrial Production Methods
In industrial settings, the production of potassium trioxalatoferrate(III) follows similar principles but on a larger scale. The process involves precise control of reaction conditions, such as temperature and concentration, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium trioxalatoferrate(III) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand substitution reactions often involve the use of other metal salts or complexing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ferric oxalate, while reduction may produce ferrous oxalate .
Scientific Research Applications
Potassium trioxalatoferrate(III) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in actinometry to measure light flux.
Biology: It is employed in studies involving iron metabolism and transport.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the manufacturing of ceramics and other materials.
Mechanism of Action
The mechanism of action of potassium trioxalatoferrate(III) involves its ability to coordinate with other molecules and ions. This coordination can affect various molecular targets and pathways, including:
Iron Metabolism: It can influence iron transport and storage in biological systems.
Oxidative Stress: It can participate in redox reactions, impacting oxidative stress levels in cells.
Comparison with Similar Compounds
Similar Compounds
- Potassium ferric oxalate trihydrate
- Potassium tris(oxalato)ferrate(III) trihydrate
- Ferric potassium oxalate
Uniqueness
Potassium trioxalatoferrate(III) is unique due to its specific coordination structure and its ability to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H3FeK3O12 |
|---|---|
Molecular Weight |
440.22 g/mol |
IUPAC Name |
tripotassium;2-hydroxy-2-oxoacetate;iron |
InChI |
InChI=1S/3C2H2O4.Fe.3K/c3*3-1(4)2(5)6;;;;/h3*(H,3,4)(H,5,6);;;;/q;;;;3*+1/p-3 |
InChI Key |
YXTWCYYDGRBUDE-UHFFFAOYSA-K |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.[K+].[K+].[K+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)


![(4R)-4-[(3aR,5S,6S,6aR)-6-azido-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methyl-1,3-dioxolan-2-ol](/img/structure/B13832682.png)



![6,7-Dihydroxy-6,7-dimethyl-1,5-dihydroimidazo[1,2-a]purin-9-one](/img/structure/B13832711.png)




![(3R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13832742.png)

